molecular formula C30H34N4O B4584394 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline

4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline

Cat. No. B4584394
M. Wt: 466.6 g/mol
InChI Key: GFPPEBRTJPIYHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to the compound of interest, typically involves the formation of carbon-linked side chains replacing the heterocyclic nitrogen found in 1-piperazinyl side chains. Studies like Laborde et al. (1993) have explored the synthesis and biological activity of quinolone antibacterials with modifications at the 7-position, indicating a methodological framework applicable to synthesizing complex quinolines (Laborde, E., Kiely, J., Culbertson, T., & Lesheski, L., 1993).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is critical for their biological function. Perin et al. (2011) report on novel benzimidazo[1,2-a]quinolines, providing insights into the structural characteristics crucial for activity, such as planarity and intermolecular hydrogen bonds. This research contributes to understanding the molecular structure analysis of complex quinolines (Perin, N., Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2011).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, forming complexes with potential biological activities. For instance, the synthesis and evaluation of pyrrolo[3,2,1-ij]quinoline derivatives by Paris et al. (1995) highlight the importance of structural modifications for enhancing biological activities, indicating the diverse chemical properties and reactions these compounds can undergo (Paris, Dominique, et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applicability. Anthal et al. (2018) discussed the crystal structure of a related compound, providing insights into the interactions that dictate the physical properties of quinoline derivatives (Anthal, S., et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for the compound's biological activity and potential applications. Research by Desai et al. (2017) on novel quinoline-3-carbaldehyde derivatives elaborates on their structural elucidation and interaction patterns, shedding light on the chemical properties analysis of such compounds (Desai, N., et al., 2017).

Scientific Research Applications

Fluorescent Probes for DNA Detection

Research has highlighted the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by fluorescence spectroscopy among other methods, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity when bound to ct-DNA (Perin et al., 2011).

Synthesis Methods

Innovations in synthesis methods have been reported, such as the development of novel procedures permitting the formation of piperidyl quinolinemethanols in satisfactory yields, targeting potential antimalarial agents (Novotny et al., 1974). Another example includes the exploration of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains in quinolone antibacterials, aiming for improved antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993).

Biological Activity

Studies on pyrrolo[3,2,1-ij]quinoline derivatives have evaluated their activities against histamine, platelet activating factor (PAF), and leukotrienes, indicating potential therapeutic applications in asthma due to their potent antagonism and inhibitory properties (Paris et al., 1995). Furthermore, new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized, presenting hypoxic-cytotoxic agents with significant potency among piperazine derivatives (Ortega et al., 2000).

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O/c1-20-2-3-27-25(12-20)26(16-28(32-27)24-4-6-31-7-5-24)29(35)33-8-10-34(11-9-33)30-17-21-13-22(18-30)15-23(14-21)19-30/h2-7,12,16,21-23H,8-11,13-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPEBRTJPIYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
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4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
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4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
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4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
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4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
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4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline

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